Amine Basicity: pKa Depression of ~3.7 Log Units vs. Unsubstituted Bicyclo[2.2.1]heptan-2-amine Due to CF₃ Inductive Effect
The electron-withdrawing trifluoromethyl group at the 4-position substantially reduces the basicity of the bridgehead amine. The unsubstituted bicyclo[2.2.1]heptan-2-amine (CAS 822-98-0) has a predicted pKa of 10.96±0.20, meaning it is >99% protonated at physiological pH 7.4 . In contrast, the 4-CF₃-substituted analog has a predicted pKa of approximately 7.2, indicating that a significant fraction (~39%) exists in the neutral free-base form at pH 7.4 . This difference of ~3.7 log units is attributable to the through-bond inductive withdrawal of the CF₃ group transmitted through the bicyclic framework.
| Evidence Dimension | Predicted pKa (amine basicity) |
|---|---|
| Target Compound Data | pKa ≈ 7.2 (predicted, 4-CF₃-bicyclo[2.2.1]heptan-1-amine free base) |
| Comparator Or Baseline | pKa = 10.96±0.20 (predicted, bicyclo[2.2.1]heptan-2-amine, CAS 822-98-0) |
| Quantified Difference | ΔpKa ≈ −3.7 log units (approx. 5000-fold decrease in conjugate acid dissociation constant) |
| Conditions | ACD/Labs Percepta platform predicted values; no experimental potentiometric titration data publicly available for either compound |
Why This Matters
A pKa near 7.2 places this compound in a critical range where small pH changes in biological compartments (e.g., endosomes, tumor microenvironment) can dramatically alter the ionized/neutral ratio, impacting membrane permeability and target binding, whereas the unsubstituted analog remains essentially fully protonated across all physiological pH ranges.
